REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][C:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)=[CH:4][CH2:3]1>CCOC(C)=O.[Pd]>[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)[CH2:6][CH2:7]1
|
Name
|
4-(4-oxo-cyclohex-1-enyl)-benzonitrile
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CC=C(CC1)C1=CC=C(C#N)C=C1
|
Name
|
4-(4-oxo-cyclohex-1-enyl)-benzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CC=C(CC1)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
900 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
After being stirred 7 hours under H2 atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was degassed (3×vacuum and H2)
|
Type
|
ADDITION
|
Details
|
additional 10% Pd—C (500 mg) was added
|
Type
|
CUSTOM
|
Details
|
the resulting reaction
|
Type
|
STIRRING
|
Details
|
was stirred for an additional 12 h under H2 atmosphere
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CC1)C1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |